molecular formula C9H14ClN B1465096 3,4-Dimethylbenzylamine hydrochloride CAS No. 4152-83-4

3,4-Dimethylbenzylamine hydrochloride

Cat. No. B1465096
CAS RN: 4152-83-4
M. Wt: 171.67 g/mol
InChI Key: LNWTYZPFKHGCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the CAS Number: 4152-83-4 . It has a molecular weight of 171.67 and its IUPAC name is (3,4-dimethylphenyl)methanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The linear formula of 3,4-Dimethylbenzylamine hydrochloride is C9H14ClN . The molecular structure consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .


Physical And Chemical Properties Analysis

3,4-Dimethylbenzylamine hydrochloride is a white to yellow solid . It has a molecular weight of 171.67 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Application in Synthesis of Antidepressant Molecules

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 3,4-Dimethylbenzylamine hydrochloride is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Application in Polyurethane Foams and Epoxy Resins

  • Specific Scientific Field : Polymer Chemistry
  • Summary of the Application : 3,4-Dimethylbenzylamine hydrochloride is used as a catalyst in the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including insulation, furniture, automotive components, and more .
  • Methods of Application or Experimental Procedures : The compound is added during the polymerization process to catalyze the reaction between polyols and isocyanates (in the case of polyurethane) or epoxides and hardeners (in the case of epoxy resins) .
  • Results or Outcomes : The use of 3,4-Dimethylbenzylamine hydrochloride as a catalyst can improve the properties of the resulting polymers, such as their mechanical strength, thermal stability, and chemical resistance .

Application in Synthetic Textiles and Paints

  • Specific Scientific Field : Textile and Paint Industry
  • Summary of the Application : 3,4-Dimethylbenzylamine hydrochloride is used in synthetic textiles and paints . It acts as a corrosion inhibitor, protecting the materials from degradation .
  • Methods of Application or Experimental Procedures : In textiles, the compound can be applied during the dyeing process to improve color fastness . In paints, it can be mixed with the paint formulation to enhance the paint’s resistance to corrosion .
  • Results or Outcomes : The use of 3,4-Dimethylbenzylamine hydrochloride can enhance the durability and lifespan of both synthetic textiles and paints .

Application as a Phase Transfer Catalyst

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 3,4-Dimethylbenzylamine hydrochloride is used as a phase transfer catalyst . Phase transfer catalysts are used to facilitate the migration of a reactant from one phase into another phase where reaction can occur .
  • Methods of Application or Experimental Procedures : The compound is used in reactions where two reactants are in different phases (e.g., one in an aqueous phase and the other in an organic phase). It enhances the solubility of a reactant or catalyzes the reaction at the interface of the two phases .
  • Results or Outcomes : The use of 3,4-Dimethylbenzylamine hydrochloride as a phase transfer catalyst can increase the rate of reaction and improve the yield of the desired product .

Application in Medicine

  • Specific Scientific Field : Medicine
  • Summary of the Application : 3,4-Dimethylbenzylamine hydrochloride is used in various medicinal applications . It acts as an anesthetic, dilator, bronchodilator, anti-pruritic, and anti-psoriatic . It is also used in mouthwash, sore throat treatments, and motion sickness medicines .
  • Methods of Application or Experimental Procedures : The compound can be formulated into various pharmaceutical products depending on its intended use .
  • Results or Outcomes : The use of 3,4-Dimethylbenzylamine hydrochloride in medicine can alleviate various symptoms and improve patient health .

Safety And Hazards

The safety information for 3,4-Dimethylbenzylamine hydrochloride indicates that it is potentially harmful. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name

(3,4-dimethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTYZPFKHGCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylbenzylamine hydrochloride
Reactant of Route 2
3,4-Dimethylbenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbenzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylbenzylamine hydrochloride
Reactant of Route 6
3,4-Dimethylbenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.